molecular formula C13H16N2 B144872 4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 135347-92-1

4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

カタログ番号 B144872
CAS番号: 135347-92-1
分子量: 200.28 g/mol
InChIキー: IGFXIIJRDFXFST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (DPTPB) is a heterocyclic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

作用機序

The mechanism of action of 4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is not fully understood, but it is believed to act as an agonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, oxidative stress, and apoptosis. Activation of the sigma-1 receptor by 4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has been shown to modulate these cellular processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has been shown to have various biochemical and physiological effects, including neuroprotection, anti-cancer activity, and antidepressant activity. 4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has been shown to protect neurons from oxidative stress and apoptosis by activating the sigma-1 receptor. 4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has also been shown to inhibit the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. Additionally, 4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has been shown to increase the levels of serotonin and dopamine in the brain, leading to its potential as an antidepressant.

実験室実験の利点と制限

4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has several advantages for lab experiments, including its potential as a neuroprotective agent, anti-cancer agent, and antidepressant. However, 4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using 4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole.

将来の方向性

There are several future directions for research on 4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole, including its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and depression. Additionally, further studies are needed to fully understand the mechanism of action of 4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole and to develop more efficient synthesis methods. Finally, studies on the pharmacokinetics and pharmacodynamics of 4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole are needed to determine its potential as a drug candidate.
In conclusion, 4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is needed to fully understand its potential as a therapeutic agent.

合成法

4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is synthesized using various methods, including the reaction of 2,3-diaminopyridine with 2-methyl-1,2,3,4-tetrahydroquinoline in the presence of a catalyst. Another method involves the reaction of 2,3-diaminopyridine with 2-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. Both methods produce 4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole with a yield of around 50%.

科学的研究の応用

4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. Additionally, 4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has been studied for its potential as an antidepressant, as it has been shown to increase the levels of serotonin and dopamine in the brain.

特性

CAS番号

135347-92-1

分子式

C13H16N2

分子量

200.28 g/mol

IUPAC名

4,9-dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

InChI

InChI=1S/C13H16N2/c1-9-5-3-7-11-12(9)15-8-4-6-10(2)13(15)14-11/h3,5,7,10H,4,6,8H2,1-2H3

InChIキー

IGFXIIJRDFXFST-UHFFFAOYSA-N

SMILES

CC1CCCN2C1=NC3=CC=CC(=C32)C

正規SMILES

CC1CCCN2C1=NC3=CC=CC(=C32)C

同義語

Pyrido[1,2-a]benzimidazole, 1,2,3,4-tetrahydro-4,9-dimethyl- (9CI)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。